molecular formula C7H14N2 B13160022 1-Azabicyclo[3.2.1]octan-5-amine

1-Azabicyclo[3.2.1]octan-5-amine

Cat. No.: B13160022
M. Wt: 126.20 g/mol
InChI Key: YTPKQQNPBLHPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[321]octan-5-amine is a nitrogen-containing heterocyclic compound It is part of the azabicyclo family, which is known for its unique bicyclic structure

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octan-5-amine typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are prevalent, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azabicyclo[3.2.1]octan-5-amine exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity and influencing neural pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-5-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-5-amine

InChI

InChI=1S/C7H14N2/c8-7-2-1-4-9(6-7)5-3-7/h1-6,8H2

InChI Key

YTPKQQNPBLHPPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.